Cas no 930-35-8 (Vinylene Trithiocarbonate)

Vinylene Trithiocarbonate structure
Vinylene Trithiocarbonate structure
Product Name:Vinylene Trithiocarbonate
CAS 번호:930-35-8
MF:C3H2S3
메가와트:134.242976665497
MDL:MFCD00014536
CID:809944
PubChem ID:24862036
Update Time:2024-10-26

Vinylene Trithiocarbonate 화학적 및 물리적 성질

이름 및 식별자

    • 1,3-Dithiole-2-thione
    • 1,3-Dithiolethione
    • DT 827A
    • Dithiolene
    • Isotrithione
    • 1,3-Dithiol-2-thione
    • Vinylene trithiocarbonate
    • 0K9M0CR06O
    • WYKJWNVWJOKVQP-UHFFFAOYSA-N
    • 1,3-dithiol-2-thion
    • 1,3-dithiolene-2-thione
    • Vinylene trithiocarbonate, 98%
    • 1,3-Dithiacyclopentane, 2-thione-
    • FCH1115460
    • 1,3-Dithia-2-thioxo-cyclopent-4-ene
    • Z2256
    • D2133
    • ST51037697
    • InChI=1/C3H2S3/c4-3-5-1-2-6
    • 1,2-Ethenedithiol, cyclic trithiocarbonate (8CI)
    • Carbonic acid, trithio-, cyclic vinylene ester (6CI, 7CI, 8CI)
    • 2H-1,3-Dithiole-2-thione
    • 930-35-8
    • EINECS 213-215-1
    • C3H2S3
    • AKOS015856655
    • MFCD00014536
    • CS-0199263
    • A10933
    • YSZC2183
    • SCHEMBL907732
    • DTXSID80239230
    • BS-18939
    • Vinylene trithiocarbonate, purum, >=99.0% (GC), yellow
    • CARBONIC ACID, TRITHIO-, CYCLIC VINYLENE ESTER
    • UNII-0K9M0CR06O
    • DTXCID00161721
    • 1,2-ETHENEDITHIOL, CYCLIC TRITHIOCARBONATE
    • NS00042219
    • Vinylene Trithiocarbonate
    • MDL: MFCD00014536
    • 인치: 1S/C3H2S3/c4-3-5-1-2-6-3/h1-2H
    • InChIKey: WYKJWNVWJOKVQP-UHFFFAOYSA-N
    • 미소: S=C1SC=CS1

계산된 속성

  • 정밀분자량: 133.93200
  • 동위원소 질량: 133.931862
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 6
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 84.2
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 2
  • 토폴로지 분자 극성 표면적: 82.7

실험적 성질

  • 색과 성상: 황색 고체
  • 밀도: 1.56±0.1 g/cm3 (20 ºC 760 Torr),
  • 융해점: 48-50 °C (lit.)
  • 비등점: 122-126 ºC (0.5 Torr)
  • 플래시 포인트: ?? ?:235.4°F
    ?? ?:113°C
  • 굴절률: 1.7000 (estimate)
  • 용해도: 거의 녹지 않음(0.04 g/l)(25ºC),
  • PSA: 88.57000
  • LogP: 2.53910
  • 용해성: 미확정

Vinylene Trithiocarbonate 보안 정보

  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 보안 지침: S22-S24/25
  • 포카표 F사이즈:8-10-13
  • RTECS 번호:JP1292125

Vinylene Trithiocarbonate 세관 데이터

  • 세관 번호:2930909090
  • 세관 데이터:

    ?? ?? ??:

    2930909090

    개요:

    2930909090. 기타 유기황 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2930909090. 기타 유기황 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

Vinylene Trithiocarbonate 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
358916-1G
Vinylene Trithiocarbonate
930-35-8 98%
1G
¥715.91 2022-02-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
358916-5G
Vinylene Trithiocarbonate
930-35-8
5g
¥3082.75 2023-12-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D856206-5g
1,3-Dithiole-2-thione
930-35-8 97%
5g
1,779.00 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D2133-5g
Vinylene Trithiocarbonate
930-35-8 97.0%(GC)
5g
¥1920.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D2133-1g
Vinylene Trithiocarbonate
930-35-8 97.0%(GC)
1g
¥640.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MS568-250mg
Vinylene Trithiocarbonate
930-35-8 97%
250mg
321CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MS568-50mg
Vinylene Trithiocarbonate
930-35-8 97%
50mg
55.0CNY 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MS568-1g
Vinylene Trithiocarbonate
930-35-8 97%
1g
848CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MS568-200mg
Vinylene Trithiocarbonate
930-35-8 97%
200mg
115.0CNY 2021-08-06
BAI LING WEI Technology Co., Ltd.
432632-1G
1,3-Dithiole-2-thione, 98%
930-35-8 98%
1G
¥ 561 2022-04-26

Vinylene Trithiocarbonate 합성 방법

합성 방법 1

반응 조건
참조
Synthesis of tetrathiofulvalene
Anzai, Hiroyuki, Denshi Gijutsu Sogo Kenkyusho Iho, 1975, 39(9), 667-72

합성 방법 2

반응 조건
1.1 Reagents: Sodium hydrosulfide Solvents: Acetic acid ,  Dimethylformamide
참조
Broadband near-IR absorbing Au-dithiolene complexes bearing redox-active oligothiophene ligands
Wright, Iain A.; Wilson, Claire; Coles, Simon J.; Skabara, Peter J., Dalton Transactions, 2019, 48(1), 107-116

합성 방법 3

반응 조건
참조
Thiocarbonic acids and derivatives
Sato, S.; Furukawa, N., Science of Synthesis, 2005, 18, 821-968

합성 방법 4

반응 조건
1.1 Solvents: Tetrahydrofuran
참조
Proton, carbon-13, and selenium-77 NMR of sulfur and selenium containing cyclic 6π-cations
Poleschner, Helmut; Radeglia, Reiner, Phosphorus and Sulfur and the Related Elements, 1987, 29(2-4), 187-200

합성 방법 5

반응 조건
참조
Excited-state structural dynamics and vibronic coupling of 1,3-dithiole-2-thione - resonance Raman spectroscopy and density functional theory calculation study
Wang, Huigang; Liu, Bo; Wan, Junmin; Xu, Jun; Zheng, Xuming, Journal of Raman Spectroscopy, 2009, 40(8), 992-997

합성 방법 6

반응 조건
참조
Synthesis of the electron donor tetrathiafulvalene using acetylene as the starting material
Li, Hsue-Fen; Li, Su-Zheng; Yao, Eu-Shing; Ye, Chang, Ziran Zazhi, 1979, 2(3),

합성 방법 7

반응 조건
참조
A voltammetric study of several oxygen, sulfur and selenium heterocyclic carbonium ions in acetonitrile
Braun, Robert D.; Green, Dennis C., Journal of Electroanalytical Chemistry and Interfacial Electrochemistry, 1977, 79(2), 381-90

합성 방법 8

반응 조건
참조
Improved synthesis of tetrathiafulvalene
Melby, L. Russell; Hartzler, Harris D.; Sheppard, William A., Journal of Organic Chemistry, 1974, 39(16), 2456-8

합성 방법 9

반응 조건
1.1 Reagents: Sodium hydrosulfide
참조
Convenient synthesis of 1,3-dithiole-2-thione and related compounds
Ueno, Yoshio; Nakayama, Akira; Okawara, Makoto, Synthesis, 1975, (4), 277-8

합성 방법 10

반응 조건
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ,  Hexane
1.2 Reagents: Sulfur
1.3 -
참조
A convenient preparation of 1,3-dithiole-2-thione and 1,3-diselenole-2-selone derivatives
Takimiya, K.; Morikami, A.; Otsubo, T., Synlett, 1997, (3), 319-321

합성 방법 11

반응 조건
1.1 Reagents: Phosphorus sulfide (P2S5) Solvents: Toluene
참조
Sulfur heterocycles. XXXIII. Preparative synthesis and subsequent reactions of isotrithione [1,3-dithiole-2-thione] and isodithione [1,3-dithiol-2-one]
Mayer, Roland; Gebhardt, Berno, Chemische Berichte, 1964, 97(5), 1298-1307

합성 방법 12

반응 조건
1.1 Reagents: Sodium hydrosulfide Solvents: Acetic acid ,  Dimethylformamide
참조
Key intermediates for the synthesis of organic semiconductors: a direct dithiocarbamate route to unsubstituted 1,3-dithiol-2-one derivatives
Guziec, Frank S. Jr.; Russo, Joseph M.; Torres, Felix F.; Long, G. Cornell; Tellez, Mario R., Journal of the Chemical Society, 1989, (5), 1068-70

합성 방법 13

반응 조건
1.1 Reagents: Pyridine Solvents: Benzene
참조
Some aspects of the chemistry of dioxa- and dithiagermoles
Lavayssiere, H.; Dousse, G.; Satge, J., Recueil des Travaux Chimiques des Pays-Bas, 1988, 107(6), 440-8

합성 방법 14

반응 조건
참조
Thiocarbonyl ylide intermediates generated by deprotonation of 2-(phenacylthio)- and 2-(p-bromophenacylthio)-1,3-dithiolylium and 2-(p-bromophenacylthio)-1,3-dithiolanylium bromides
Nakayama, Juzo; Takemasa, Toshiro; Hoshino, Masamatsu, Bulletin of the Chemical Society of Japan, 1980, 53(8), 2281-4

합성 방법 15

반응 조건
참조
Unsaturated thiolates in cycloaddition reactions. II. Reaction of α,β-ethylene thiolates of alkali metals with carbon disulfide
Bunina, N. A.; Petrov, M. L.; Petrov, A. A., Zhurnal Organicheskoi Khimii, 1979, 15(11), 2306-12

합성 방법 16

반응 조건
참조
5,8-Dithiafulvalene-1,4-quinone [2-(1,3-dithiol-2-ylidene)-4-cyclopentene-1,3-dione]
Nakayama, Jyuzo; Ishihara, Miyoko; Hoshino, Masamatsu, Chemistry Letters, 1977, (1), 77-80

합성 방법 17

반응 조건
참조
Easy synthesis of 1,3-dithiole-2-thione
Chen, C. H., Journal of the Chemical Society, 1976, (22), 920-1

합성 방법 18

반응 조건
참조
Anomalous reaction of selenium and carbon disulfide with sodium acetylide. Synthesis of selenium analogs of 1,3-dithiole-2-thione
Engler, Edward M.; Patel, Vishnu V., Journal of Organic Chemistry, 1975, 40(3), 387-9

합성 방법 19

반응 조건
참조
Reactions of ethylene di- and trithiocarbonates with acetylenes. Anomalous reaction with bromocyanoacetylene to give a thioacyl bromide
O'Connor, Brian R.; Jones, Frank Norton, Journal of Organic Chemistry, 1970, 35(6), 2002-5

Vinylene Trithiocarbonate Raw materials

Vinylene Trithiocarbonate Preparation Products

Vinylene Trithiocarbonate 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:930-35-8)Vinylene Trithiocarbonate
주문 번호:A1207476
인벤토리 상태:in Stock
재다:10g/5g
순결:99%
마지막으로 업데이트된 가격 정보:Monday, 2 September 2024 15:57
가격 ($):425.0/243.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:930-35-8)Vinylene Trithiocarbonate
A1207476
순결:99%/99%
재다:10g/5g
가격 ($):425.0/243.0
Email